molecular formula C17H19N3O6S B4652062 N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B4652062
M. Wt: 393.4 g/mol
InChI Key: LLRWYAFAUONWKC-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenyl group, a propylsulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonation: The addition of a sulfonamide group to another phenyl ring.

    Coupling Reaction: The final step involves coupling the two modified phenyl rings through an acetamide linkage.

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenoxy or acetamide moieties.

Scientific Research Applications

N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonamide groups are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenoxyacetamide moiety may also play a role in binding to specific receptors or active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)acetamide: Lacks the sulfonamide and phenoxy groups, resulting in different reactivity and applications.

    4-(propylsulfamoyl)phenoxyacetic acid: Contains the sulfonamide and phenoxy groups but lacks the nitrophenyl moiety.

    N-(4-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior.

Uniqueness

N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both nitrophenyl and sulfonamide groups allows for diverse reactivity, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-2-10-18-27(24,25)16-8-6-15(7-9-16)26-12-17(21)19-13-4-3-5-14(11-13)20(22)23/h3-9,11,18H,2,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRWYAFAUONWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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